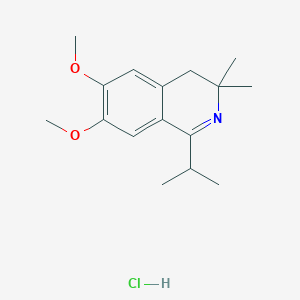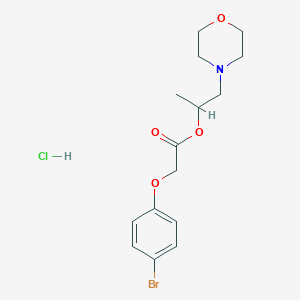
N-(4-fluorophenyl)-2-phenyl-4-quinazolinamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolinamines, including compounds similar to N-(4-fluorophenyl)-2-phenyl-4-quinazolinamine, can be performed under catalyst-free conditions using KO(t)Bu as a promotor with 2-aminopyridines or amidines as the reaction partners. This method produces the desired heterocycles in moderate to good yields, highlighting an efficient route for generating quinazoline derivatives (Jian-Bo Feng & Xiao‐Feng Wu, 2015).
Molecular Structure Analysis
Detailed structural analysis of quinazolinamine derivatives can be achieved through techniques such as Raman analysis, crystal structure determination, and Hirshfeld Surface analysis. For example, a study on a similar quinazolinamine derivative revealed its molecular packing and interactions through single crystal X-ray diffraction, providing insights into the molecular geometry and intermolecular interactions critical for understanding the compound's properties and reactivity (Mohammed H. Geesi et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of N-(4-fluorophenyl)-2-phenyl-4-quinazolinamine includes its potential as a novel tyrosinase inhibitor. This showcases the compound's ability to interact with enzymes, influencing biological pathways. The enzyme analysis indicates reversible mixed-type inhibition, underscoring the compound's interaction with biological targets and providing a foundation for further exploration of its chemical properties (Rui Wang et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and molecular weight are critical for understanding the behavior of N-(4-fluorophenyl)-2-phenyl-4-quinazolinamine in various environments. Although specific data on this compound were not found, studies on related quinazolinamines provide insight into how such properties are determined and their significance in the compound's application and handling.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to participate in specific chemical reactions, define the compound's utility and potential applications. For instance, the synthesis process and reactions involving fluorine substitution highlight the compound's capacity for modification and its role in developing pharmacologically active molecules (S. Buscemi et al., 2004).
Mécanisme D'action
While the specific mechanism of action for “N-(4-fluorophenyl)-2-phenyl-4-quinazolinamine” is not available, similar compounds often act by inhibiting certain enzymes or receptors . For instance, Gefitinib, a quinazoline derivative, inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-phenylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3/c21-15-10-12-16(13-11-15)22-20-17-8-4-5-9-18(17)23-19(24-20)14-6-2-1-3-7-14/h1-13H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVDEOTVKZRNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-phenylquinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(4-methoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4021694.png)
![1-(4-ethoxyphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4021710.png)

![N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4021728.png)

![2-[(4-amino-6-isopropyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4021741.png)

![3-{[2-(3-fluorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4021757.png)
![1-sec-butyl-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4021761.png)

![2-{[3-(4-chlorophenyl)acryloyl]amino}-N-cyclohexylbenzamide](/img/structure/B4021773.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B4021778.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4021780.png)
